rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine;hydrochloride

Description

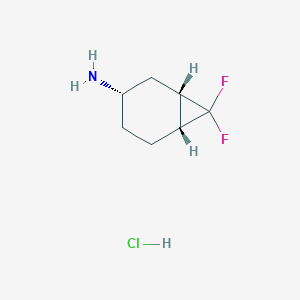

rel-(1S,3S,6R)-7,7-Difluoronorcaran-3-amine; hydrochloride is a bicyclic amine derivative featuring a norbornane (2.2.1 bicyclic) core with two fluorine atoms at the 7-position and an amine group at the 3-position, stabilized as a hydrochloride salt. This compound is structurally distinct due to its fluorine substituents, which enhance metabolic stability and influence electronic properties. Its synthesis involves multi-step processes, including alkylation and deprotection steps, as outlined in patent applications (e.g., ).

Properties

IUPAC Name |

(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N.ClH/c8-7(9)5-2-1-4(10)3-6(5)7;/h4-6H,1-3,10H2;1H/t4-,5+,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFSQWGRQBBYBA-YAFCINRGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2(F)F)CC1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2(F)F)C[C@H]1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine;hydrochloride involves several steps. One common method includes the use of microwave irradiation to induce regio- and stereoselective SN2 epoxide ring cleavage. This process involves the reaction of trans-epoxide of (+)-3-carene with sodium salts of sterically unhindered heterocyclic amines in methanol at 120°C for 1 hour . The reaction yields the corresponding chiral 4-substituted 1S,4S,3S,6R-caran-3-ols in good isolated yields (60-83%) .

Chemical Reactions Analysis

rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly SN2 reactions, due to the presence of the epoxide ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.

Hydrolysis: The compound can undergo hydrolysis, leading to the formation of corresponding alcohols and amines.

Scientific Research Applications

The compound rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine;hydrochloride is a fluorinated amine with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its properties, synthesis, and applications based on current research findings.

Basic Information

- IUPAC Name: rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine hydrochloride

- CAS Number: 2218436-87-2

- Molecular Formula: C7H12ClF2N

- Molecular Weight: 147.17 g/mol

- Purity: 97%

Structure

The compound features a bicyclic structure with two fluorine atoms attached to the carbon framework, which enhances its chemical stability and reactivity.

Medicinal Chemistry

The unique structural characteristics of this compound make it a candidate for drug development:

- Antiviral Agents: Research indicates that fluorinated amines can exhibit enhanced antiviral properties due to their ability to mimic natural substrates in viral replication processes.

- Neuropharmacology: The compound's structural similarity to neurotransmitters suggests potential applications in developing treatments for neurological disorders.

Material Science

Fluorinated compounds are known for their unique physical and chemical properties:

- Polymer Synthesis: The compound can be used as a building block in synthesizing fluorinated polymers, which are valued for their thermal stability and chemical resistance.

- Surface Modifications: Its incorporation into materials can improve hydrophobicity and reduce surface energy, making it useful in coatings and adhesives.

Chemical Research

In synthetic organic chemistry:

- Reagent Development: The compound serves as a reagent for various organic transformations, particularly in synthesizing complex molecules with specific stereochemical configurations.

- Probing Mechanisms: It can be utilized in mechanistic studies to understand reaction pathways involving fluorinated species.

Case Study 1: Antiviral Properties

A study investigated the antiviral efficacy of various fluorinated amines against influenza viruses. The results showed that compounds similar to rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine exhibited significant inhibitory effects on viral replication, suggesting its potential as a lead compound for developing antiviral medications.

Case Study 2: Polymer Applications

Research conducted on the incorporation of fluorinated amines into polymer matrices demonstrated enhanced mechanical properties and thermal stability. The study highlighted the effectiveness of rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine as a modifier in creating high-performance materials suitable for industrial applications.

Mechanism of Action

The mechanism of action of rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The exact molecular pathways and targets are still under investigation, but its unique structure allows for selective interactions with biological macromolecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features

Table 1: Key Structural Comparisons

*Molecular weights calculated based on formulas in evidence.

Key Observations:

Bicyclic Framework: The target’s 2.2.1 system (norbornane) provides greater rigidity and a larger cavity compared to smaller 3.1.0 or 3.1.1 frameworks. Smaller frameworks (e.g., 3.1.0 in ) may enhance conformational flexibility, affecting binding kinetics.

Carboxylic Acid (): Increases hydrophilicity and introduces pH-dependent ionization, which may limit membrane permeability but improve aqueous solubility. Methoxy (): Electron-donating properties could alter electronic interactions with biological targets compared to fluorine.

Physicochemical Properties

Table 2: Property Comparisons

Biological Activity

rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine; hydrochloride is a fluorinated bicyclic amine that has garnered interest for its potential biological activities. This compound is characterized by its unique structural properties and has been studied for various pharmacological effects.

The biological activity of rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine; hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Initial studies suggest that it may act as a modulator of neurotransmitter release, particularly in the context of dopaminergic and adrenergic pathways. The presence of fluorine atoms in its structure may enhance its lipophilicity and receptor binding affinity.

In Vitro Studies

In vitro assays have demonstrated that rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine exhibits notable activity against specific cell lines. For instance:

- Neuroblastoma Cell Lines : The compound showed a dose-dependent reduction in cell viability, indicating potential anti-cancer properties.

- Neuronal Cells : Neuroprotective effects were observed in models of oxidative stress, suggesting it may offer neuroprotective benefits .

In Vivo Studies

Animal studies have further elucidated the pharmacodynamics of this compound:

- Behavioral Tests : In rodent models, administration led to significant alterations in locomotor activity and anxiety-like behaviors, suggesting modulation of central nervous system activity.

- Pharmacokinetics : The compound demonstrated favorable absorption and distribution profiles, with peak plasma concentrations achieved within 30 minutes post-administration .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study investigated the effects of rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine in a Parkinson's disease model. The results indicated that treatment significantly reduced dopaminergic neuron loss and improved motor function scores compared to control groups. This suggests a potential therapeutic role in neurodegenerative disorders .

Case Study 2: Antidepressant-like Effects

Another study assessed the antidepressant-like effects of the compound using the forced swim test and tail suspension test. Results indicated that subjects treated with rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine showed reduced immobility times compared to controls, supporting its potential as an antidepressant .

Safety and Toxicology

Preliminary toxicological assessments indicate that rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine; hydrochloride has a relatively low toxicity profile. However, further studies are necessary to fully characterize its safety parameters. Standard safety evaluations have shown no significant adverse effects at therapeutic doses .

Q & A

Q. What methodologies are recommended for synthesizing and purifying rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine hydrochloride?

Synthesis typically involves stereoselective routes to establish the (1S,3S,6R) configuration, such as chiral pool synthesis or asymmetric catalysis. Fluorination at the 7,7-positions may require fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions. Purification often combines recrystallization (using polar aprotic solvents) and preparative HPLC with C18 columns to achieve >98% purity, as validated by NMR and mass spectrometry (MS) . Critical parameters include temperature control during fluorination to avoid racemization and solvent selection to preserve stereochemical integrity.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- X-ray crystallography : Resolves absolute stereochemistry and confirms norcaran framework.

- NMR spectroscopy : 1H/13C/19F NMR identifies fluorine substitution patterns and amine proton environments. Coupling constants (e.g., JHF for fluorines) validate spatial relationships .

- High-resolution MS : Confirms molecular formula via exact mass matching (e.g., [M+H]+ or [M-Cl]+ for hydrochloride salts).

- Polarimetry : Verifies enantiomeric excess by comparing observed vs. theoretical specific rotation .

Q. What experimental protocols ensure stability during storage?

Store under inert gas (argon) at -20°C in amber vials to prevent hydrolysis of the amine hydrochloride. Stability assays (via HPLC at 0, 1, 3, and 6 months) should monitor degradation products like free amines or defluorinated analogs. Use desiccants to mitigate moisture-induced decomposition .

Advanced Research Questions

Q. How should researchers design in vitro assays to evaluate the compound’s pharmacological activity?

- Target binding assays : Use radioligand displacement (e.g., [3H]-labeled competitors) or surface plasmon resonance (SPR) to measure affinity for receptors like σ1 or NMDA.

- Functional assays : Electrophysiology (patch-clamp) for ion channel modulation or calcium imaging for GPCR activity.

- Dose-response curves : Include positive/negative controls (e.g., known agonists/antagonists) and validate with Hill slope analysis .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Reproducibility checks : Validate assay conditions (e.g., buffer pH, temperature) and compound purity.

- Species/tissue specificity : Test across multiple models (e.g., human vs. rodent receptors).

- Off-target profiling : Screen against panels like CEREP to identify confounding interactions .

Q. How can enantiomeric impurities impact bioactivity, and how are they quantified?

Even 1-2% impurity of the (1R,3R,6S) enantiomer may antagonize intended effects. Chiral HPLC (e.g., Chiralpak IA column) with UV/fluorimetric detection quantifies enantiomeric excess. Cross-validate with circular dichroism (CD) spectroscopy for optical activity .

Q. What computational methods predict metabolic pathways and stability?

Q. How are in vivo pharmacokinetic studies optimized for this compound?

- Dosing routes : Compare intravenous vs. oral administration in rodent models.

- Bioanalytical methods : LC-MS/MS quantifies plasma/tissue concentrations (LOQ <1 ng/mL).

- Toxicokinetics : Monitor organ-specific accumulation (e.g., brain penetration via BBB permeability assays) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

Q. Table 2. Common Degradation Pathways and Mitigation Strategies

| Pathway | Conditions | Mitigation |

|---|---|---|

| Hydrolysis | Aqueous media, pH >7 | Use anhydrous solvents, buffer pH 4-6 |

| Defluorination | High temperature (>80°C) | Synthesize/store at controlled temps |

| Oxidation | Exposure to O2/light | Store under argon, add antioxidants |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.